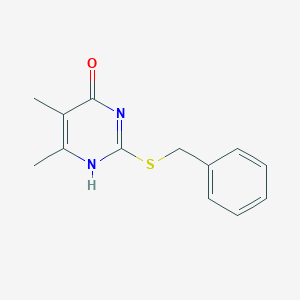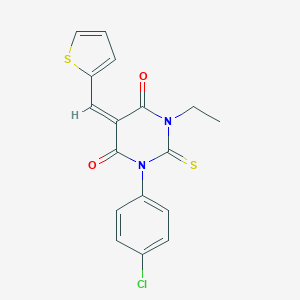![molecular formula C26H28N4O4 B297349 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPPB and is a member of the pyrazole family of compounds. BPPB has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of BPPB is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. This inhibition can lead to a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
BPPB has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. BPPB has also been shown to have anti-tumor effects, making it a potential treatment for cancer. Additionally, BPPB has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPPB in lab experiments is its unique properties, which make it a promising tool for researchers in various fields. However, one limitation of using BPPB is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of BPPB can be challenging and may require specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research involving BPPB. One area of interest is the development of new drugs and therapies based on the properties of BPPB. Additionally, further research is needed to fully understand the mechanism of action of BPPB and its potential applications in various fields. Other potential future directions include the development of new synthesis methods for BPPB and the study of its potential toxicity in greater detail.
In conclusion, 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a promising compound for scientific research due to its unique properties and potential applications. While there are limitations to its use, further research is needed to fully understand the potential of BPPB and its role in the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of BPPB involves the reaction of 4-tert-butylbenzoic acid with 3-(chloromethyl)phenyl bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl ether. The reaction is typically carried out using a catalyst such as triethylamine in a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography to obtain pure BPPB.
Aplicaciones Científicas De Investigación
BPPB has been used in various scientific research applications due to its unique properties. It has been shown to have potential applications as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BPPB has also been studied for its potential use in the development of new drugs and therapies.
Propiedades
Fórmula molecular |
C26H28N4O4 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
[3-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C26H28N4O4/c1-14-20(23(31)29-27-14)22(21-15(2)28-30-24(21)32)17-7-6-8-19(13-17)34-25(33)16-9-11-18(12-10-16)26(3,4)5/h6-13,22H,1-5H3,(H2,27,29,31)(H2,28,30,32) |
Clave InChI |
WJSPDWPMBRHDAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
SMILES canónico |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B297266.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)
![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)


![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)